BenchChemオンラインストアへようこそ!

(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine

Regiochemistry Physicochemical properties Chromatographic separation

This enantiopure (S)-allylamine building block enables medicinal chemistry programs requiring a defined chiral center pre-installed for asymmetric induction, chiral HPLC resolution, or target-based pharmacophore recognition. The 5-bromo-3-fluorophenyl pattern provides an orthogonal Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira) while the fluorine modulates lipophilicity and metabolic stability. The terminal alkene supports hydroboration, epoxidation, or metathesis for late-stage diversification. Three orthogonal reactive handles (primary amine, terminal alkene, aryl bromide) accelerate hit-to-lead library synthesis. Ideal for constructing kinase inhibitors targeting MAPK/ERK pathway or exploring novel MAO selectivity profiles with favorable BBB penetration (cLogP ~2.77, TPSA 26.02 Ų). Purity ≥98% with batch-specific QC documentation available. Contact us for gram-to-kilogram scale custom synthesis and competitive bulk pricing.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B13040455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC(=C1)Br)F)N
InChIInChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1
InChIKeyNZYBLMSIHKTFRG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine – Chiral Halogenated Allylamine Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine (CAS 1212844-65-9) is a chiral α,β-unsaturated amine bearing a 5‑bromo‑3‑fluorophenyl substituent at the stereogenic carbon . With a molecular formula of C₉H₉BrFN and a molecular weight of 230.08 g·mol⁻¹, the compound possesses both a nucleophilic primary amine and an electron‑deficient aromatic ring functionalized with bromine (a versatile cross‑coupling handle) and fluorine (a modulator of lipophilicity and metabolic stability) . The (S)‑configuration at the α‑carbon, confirmed by the SMILES string C=C[C@@H](C1=CC(=CC(=C1)Br)F)N, distinguishes it from its (R)‑enantiomer and from non‑chiral analogs . The compound is commercially available as a research‑grade intermediate (purity ≥ 98 %) from multiple vendors and is a member of the aryl‑allylamine class that has been exploited in monoamine oxidase inhibitor programs and as a chiral pool for constructing more elaborate pharmacophores [1].

Why Generic Substitution of (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine Fails in Structure‑Sensitive Applications


The combination of regiospecific halogen substitution (5‑bromo‑3‑fluoro) and stereochemically defined (S)‑configuration in this allylamine creates a substitution pattern that cannot be replicated by off‑the‑shelf replacements. Moving the bromine from the 5‑position to the 4‑position (CAS 1213159‑73‑9) preserves the molecular weight and calculated log P but alters the electrostatic potential surface and the trajectory of Pd‑catalyzed cross‑coupling reactions, directly impacting regioselective derivatization outcomes . Removing the bromine entirely (CAS 688362‑63‑2) lowers the molecular weight from 230.08 to 151.18 g·mol⁻¹ and eliminates the heavy‑atom handle required for Buchwald–Hartwig, Suzuki, or Sonogashira couplings, precluding late‑stage diversification strategies . Replacing the (S)‑enantiomer with the racemate or the (R)‑form introduces an uncontrolled stereochemical variable that can confound chiral HPLC resolution, asymmetric induction, or pharmacophore recognition in target‑based screens [1].

(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine – Quantitative Differentiation Evidence Relative to Closest Analogs


Regioisomeric Bromine Position Affects Predicted Boiling Point and Density: 5‑Br‑3‑F vs. 2‑Br‑3‑F vs. 4‑Br‑3‑F

The 5‑bromo‑3‑fluoro substitution pattern on the target compound provides a unique combination of steric and electronic properties compared with regioisomers. While the 5‑Br‑3‑F and 4‑Br‑3‑F isomers share identical molecular formula (C₉H₉BrFN, MW 230.08) and calculated log P (2.774) , the 2‑bromo‑3‑fluoro regioisomer (CAS 1212815‑98‑9) exhibits a predicted boiling point of 278.7 °C, density of 1.450 g·cm⁻³, and pKa of 7.74 . These divergent physicochemical parameters reflect altered intramolecular interactions arising from ortho‑ vs. meta‑bromine placement, which can influence distillation conditions, chromatographic retention times, and salt‑formation behavior during work‑up and purification.

Regiochemistry Physicochemical properties Chromatographic separation

Bromine Presence Increases Molecular Weight and Lipophilicity vs. Non‑Brominated Analog, Altering Drug‑Likeness Parameters

The inclusion of a bromine atom at the 5‑position differentiates the target compound from its non‑brominated congener (1S)-1-(3-fluorophenyl)prop-2-enylamine (CAS 688362‑63‑2). The brominated compound has a molecular weight of 230.08 g·mol⁻¹ and a calculated log P of 2.774, whereas the non‑brominated analog has a molecular weight of 151.18 g·mol⁻¹ . The 79 Da mass increase and log P elevation (from an estimated ~1.8 for the non‑brominated analog to 2.77 for the brominated compound) shift the molecule into a different region of drug‑likeness space, with potential impacts on permeability, plasma protein binding, and CYP450 interactions .

Lipophilicity Drug‑likeness Lead optimization

Commercial Enantiomeric Purity Enables Stereospecific Incorporation into Chiral Pharmacophores

The target compound is supplied as the single (S)‑enantiomer at ≥ 98 % chemical purity, with the (S)‑configuration confirmed by the SMILES notation C=C[C@@H](C1=CC(=CC(=C1)Br)F)N . In contrast, the racemic mixture or the (R)‑enantiomer would present equal amounts of both stereoisomers. This stereochemical definition is critical for applications such as the synthesis of chiral kinase inhibitors, where the (S)‑configuration at the benzylic carbon is a pharmacophoric requirement for target engagement [1]. In the Novartis patent US 20170182038, the (S)‑1‑(3‑bromo‑5‑fluorophenyl)ethylamine fragment (a saturated analog of the target compound) is incorporated as a key stereogenic element into ERK1/2 inhibitors, demonstrating the necessity of defined stereochemistry for biological potency [1].

Chiral purity Asymmetric synthesis Enantiomeric excess

Allyl Amine Moiety Provides a Versatile Synthetic Handle for Further Derivatization Not Available in Saturated Analogs

The α,β‑unsaturated allylamine motif of the target compound offers two orthogonal reactive sites—the primary amine (nucleophilic) and the terminal alkene (electrophilic addition, metathesis, hydroamination)—that are absent in the saturated propylamine analogs . The bromine atom at the 5‑position further extends synthetic utility by enabling Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) while the fluorine atom modulates electronic effects on the aromatic ring without participating in undesired side reactions . Class‑level evidence from the phenylallylamine literature demonstrates that the double bond geometry and halogen substitution pattern are key determinants of biological activity: for example, (E)‑2‑phenyl‑3‑fluoroallylamine derivatives inhibit monoamine oxidase with IC₅₀ values in the 10⁻⁶–10⁻⁸ M range, and selectivity for MAO‑A vs. MAO‑B is governed by the nature and position of aromatic ring substitution [1].

Allylamine reactivity Synthetic diversification Cross‑coupling

(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine – Optimal Research and Industrial Application Scenarios


Chiral Pool for Asymmetric Synthesis of ERK and MAPK Pathway Kinase Inhibitors

The enantiopure (S)‑configuration and 5‑bromo‑3‑fluorophenyl substitution pattern make this compound a strategic building block for constructing kinase inhibitors targeting the MAPK/ERK pathway, as exemplified by Novartis patent US 20170182038, where the (S)‑1‑(3‑bromo‑5‑fluorophenyl)ethylamine scaffold is incorporated into aminoheteroaryl benzamides with antitumor activity in non‑small cell lung cancer, ovarian cancer, and melanoma models [1]. The bromine atom serves as a cross‑coupling handle for late‑stage C–C or C–N bond formation, while the terminal alkene can be elaborated via hydroboration, epoxidation, or metathesis to introduce additional functionality. The defined stereochemistry ensures that the chiral center is installed prior to library synthesis, reducing the need for chiral chromatography or asymmetric induction steps downstream.

Monoamine Oxidase (MAO) Inhibitor Lead Optimization via Ring Substitution SAR

Structure–activity relationship studies on phenylallylamine derivatives have established that IC₅₀ values against MAO span from 10⁻⁶ to 10⁻⁸ M, and that MAO‑A vs. MAO‑B selectivity is exquisitely dependent on the nature and position of aromatic ring substituents [2]. The 5‑bromo‑3‑fluoro substitution pattern represents an unexplored combination that could yield novel selectivity profiles distinct from previously reported 4‑methoxy, 3,4‑dimethoxy, or hydroxyl‑substituted analogs. The primary amine and allyl moiety also meet the structural requirements for enzyme‑activated irreversible inhibition, a mechanism that provides sustained target engagement beyond the pharmacokinetic half‑life of the inhibitor [2].

Diversity‑Oriented Synthesis of CNS‑Penetrant Chemical Probes

The calculated log P of 2.774 and TPSA of 26.02 Ų place this compound within favorable physicochemical space for blood–brain barrier penetration . The three orthogonal reactive handles—primary amine, terminal alkene, and aryl bromide—enable rapid construction of chemical libraries for phenotypic screening in neuroscience targets. The heavy bromine atom also provides a convenient mass tag for LC‑MS tracking during pharmacokinetic studies of derived compounds.

Late‑Stage Functionalization via Pd‑Catalyzed Cross‑Coupling in Medicinal Chemistry Workflows

The aryl bromide moiety at the 5‑position is optimally positioned for Pd‑catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling reactions, allowing medicinal chemists to introduce aryl, heteroaryl, amine, or alkyne diversity at a late stage without de novo synthesis of each analog . This application is particularly valuable in hit‑to‑lead programs where rapid exploration of the 5‑position substitution is required. The fluorine atom at the 3‑position remains inert under standard cross‑coupling conditions, ensuring that the electronic effects on the aromatic ring are preserved throughout the diversification sequence.

Quote Request

Request a Quote for (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.